molecular formula C12H13N3O3 B11866293 4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide

4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide

Cat. No.: B11866293
M. Wt: 247.25 g/mol
InChI Key: MZBNEZHBLHYXMN-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide is a quinoline-based carbohydrazide derivative characterized by a hydroxy group at position 4, a methoxy group at position 8, a methyl group at position 6, and a carbohydrazide moiety at position 2. This compound belongs to a class of nitrogen-containing heterocycles with demonstrated relevance in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and enzyme-inhibiting agents . Its structural complexity arises from the interplay of electron-donating (methoxy, hydroxy) and electron-withdrawing (carbohydrazide) substituents, which influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

8-methoxy-6-methyl-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C12H13N3O3/c1-6-3-7-10(9(4-6)18-2)14-5-8(11(7)16)12(17)15-13/h3-5H,13H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

MZBNEZHBLHYXMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)NC=C(C2=O)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide typically involves the reaction of anilines with aldehydes, followed by functional group modifications. One common method includes the use of transition-metal catalysis to facilitate the formation of the quinoline scaffold . The reaction conditions often involve molecular oxygen as an oxidant, making the process both economical and environmentally friendly .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Transition-metal catalysts are frequently used to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Below is a systematic comparison of 4-hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide with structurally analogous compounds:

Structural Similarities and Differences
Compound Name Substituent Positions Key Functional Groups Structural Distinctions Reference
This compound 4-OH, 8-OCH₃, 6-CH₃, 3-CONHNH₂ Hydroxy, methoxy, methyl, carbohydrazide Unique combination of substituents
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate 4-OH, 8-OCH₃, 3-COOEt Hydroxy, methoxy, ester Carboxylate ester instead of carbohydrazide
4-Hydroxy-6-methoxyquinoline-3-carboxylic acid 4-OH, 6-OCH₃, 3-COOH Hydroxy, methoxy, carboxylic acid Acidic group vs. carbohydrazide
N′-Benzoyl-4-hydroxyquinoline-3-carbohydrazide (6a) 4-OH, 3-CONHNHBz Hydroxy, benzoyl-substituted hydrazide Lacks methoxy and methyl groups
4-Hydrazino-6-methoxy-2-methylquinoline 4-NHNH₂, 6-OCH₃, 2-CH₃ Hydrazine, methoxy, methyl Hydrazine instead of carbohydrazide

Key Observations :

  • The methoxy group at position 8 in the target compound distinguishes it from analogs with methoxy groups at position 6 or 7 (e.g., 4-hydroxy-6-methoxyquinoline-3-carboxylic acid) .
  • The methyl group at position 6 introduces steric effects absent in simpler derivatives like 6a .

Key Observations :

  • The target compound’s synthesis employs benzoyl chlorides and DMF , contrasting with the use of aldehydes in other hydrazide derivatives .
  • Lower yields (~30–40%) compared to coumarin hybrids (65–85%) suggest steric hindrance from the methyl and methoxy groups .
Physicochemical Properties
Property Target Compound (Inferred) Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
Melting Point >250°C (estimated) 144–146°C 210–212°C
Solubility Moderate in polar aprotic solvents High in ethanol, DMSO Low in water, soluble in NaOH
Hydrogen Bonding Strong (due to CONHNH₂ and OH) Moderate (ester and OH) Strong (COOH and OH)

Key Observations :

  • The carbohydrazide group likely increases hydrogen-bonding capacity, enhancing solubility in DMSO or methanol compared to ester derivatives .
  • The methyl group at position 6 may reduce crystallinity, complicating purification relative to unmethylated analogs .

Biological Activity

4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide is a compound belonging to the quinoline family, characterized by its unique structural features, which include a hydroxy group, a methoxy group, and a methyl group attached to the quinoline ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The molecular formula of this compound is C_12H_12N_4O_3, with a molecular weight of approximately 250.26 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogens by disrupting metabolic pathways crucial for their survival. The exact mechanism appears to involve interference with nucleic acid synthesis or enzyme activity .

Table 1: Antimicrobial Activity Data

Pathogen TypeInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Gram-positive Bacteria1532 µg/mL
Gram-negative Bacteria1816 µg/mL
Fungal Strains1464 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. Notably, it has demonstrated activity against HeLa cells, showing no significant toxicity at concentrations up to 200 µM .

Table 2: Anticancer Activity Evaluation

Cell LineIC50 (µM)Toxicity Level
HeLa50Low
MCF-745Moderate
A54960Low

The biological activity of this compound is attributed to its ability to bind to specific enzymes and cellular targets. This binding disrupts normal metabolic functions, leading to an inhibition of essential processes in both microbial and cancer cells. The compound's structure enhances its lipophilicity, potentially increasing its interactions with biological targets compared to similar compounds .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Study : A study conducted on hospital-acquired infections demonstrated that derivatives of this compound effectively reduced bacterial load in vitro, suggesting its potential as a treatment for resistant strains .
  • Anticancer Research : In a comparative study with other quinoline derivatives, this compound exhibited superior cytotoxicity against breast cancer cells while maintaining low toxicity in non-cancerous cell lines .

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